

# Summary of Phase II Clinical Trials for Vatalanib

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

Cat. No.: S548163

Get Quote

| Cancer Type / Condition                | Prior Therapies                                         | Key Efficacy Findings                                                                                                  | Safety & Tolerability                                                                         | Source |
|----------------------------------------|---------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|--------|
| Metastatic Melanoma                    | Not specified (treatment until progression)             | Tumour control rate (CR+PR+SD) at 16 weeks: <b>35%</b> ; Median PFS: <b>1.8 mos</b> ; Median OS: <b>6.5 mos</b>        | Not specified in detail; overall survival was "disappointing"                                 | [1]    |
| Advanced Pancreatic Cancer             | Failed 1st-line gemcitabine-based therapy               | 6-month survival rate: <b>29%</b> ; Median PFS: <b>2 mos</b> ; 2 patients had partial response; 28% had stable disease | Well-tolerated; common Grade 3/4 AEs: hypertension (20%), fatigue (17%), abdominal pain (17%) | [2]    |
| GIST (Gastrointestinal Stromal Tumour) | Resistant to imatinib (42% also resistant to sunitinib) | Clinical benefit (PR+SD): <b>40%</b> ; Median Time to Progression: <b>3.2-5.8 mos</b> (varied by prior therapy)        | Generally well tolerated                                                                      | [3]    |
| Myelodysplastic Syndrome (MDS)         | Not specified; various low-risk types                   | Trial designed to assess prevention of leukemia development;                                                           | Eligibility required adequate hematological, hepatic, and renal function                      | [4]    |

| Cancer Type / Condition | Prior Therapies | Key Efficacy Findings                  | Safety & Tolerability | Source |
|-------------------------|-----------------|----------------------------------------|-----------------------|--------|
|                         |                 | specific efficacy results not provided |                       |        |

## Mechanism of Action & Experimental Protocols

Vatalanib is an orally active, small-molecule multi-targeted tyrosine kinase inhibitor. Its primary mechanism is the inhibition of key receptors involved in tumor angiogenesis (the formation of new blood vessels). [5] [6]

- **Primary Targets:** It potently inhibits all three **Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3)**. The strongest activity is against VEGFR-2 (KDR), which is the primary mediator of VEGF-induced endothelial cell proliferation and permeability. [5] [6]
- **Secondary Targets:** At higher concentrations, it also inhibits other tyrosine kinases, including the **Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and c-Fms**. [3] [5] [6]
- **Cellular Effects:** This inhibition blocks VEGF-induced autophosphorylation of receptors, leading to suppressed endothelial cell proliferation and migration. Research also shows it can induce apoptosis (programmed cell death) in certain cancer cells. [7] [6]

The following diagram illustrates the primary signaling pathways targeted by vatalanib and the rationale for its combination with mTOR inhibitors:



[Click to download full resolution via product page](#)

## Detailed Experimental Protocol: In Vitro Cell Proliferation and VEGFR Inhibition

The methodology below is compiled from standard assays described across multiple studies. [7] [8] [6]

- **Cell Line Preparation:** Select appropriate cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis studies or specific cancer cell lines (e.g., gastric cancer lines). Culture cells in recommended media and maintain in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:**
  - **Stock Solution:** Reconstitute vatalanib lyophilized powder in DMSO to create a 10 mM stock solution. [6]
  - **Working Concentrations:** Treat cells with a range of vatalanib concentrations (typically 0.5-50 μM). A common pretreatment time is 0.5-2 hours prior to stimulation with VEGF. [6]
  - **Proliferation Assay:** For anti-proliferation assessment, cells can be treated with vatalanib alone for varying times, up to 72 hours. Cell viability is then measured using standard assays like MTT or SRB. [7]
- **VEGF Stimulation & Analysis:** After pretreatment with vatalanib, stimulate the cells with VEGF (e.g., 50 ng/mL). To measure inhibition of VEGFR signaling, lyse the cells and analyze the levels of phosphorylated VEGFR2 (Tyr1175) and total VEGFR2 by western blot. A separate aliquot of cell lysates can be used for immunoprecipitation and in vitro kinase assays. [8] [6]

## Combination Therapy & Current Research Status

Research has explored combining vatalanib with other targeted agents. A key combination is with **mTOR inhibitors** (like everolimus), based on strong preclinical rationale and a phase Ib clinical trial. [9] [8]

- **Rationale for Combination:** As shown in the diagram above, mTOR inhibition can reduce the cellular production of VEGF, while vatalanib blocks the VEGF signal from being received by endothelial cells. This dual "vertical inhibition" of the VEGF pathway can lead to enhanced anti-angiogenic and anti-tumor effects. [8]
- **Clinical Findings:** A phase Ib study determined the combination of vatalanib and everolimus was feasible, with a maximum tolerated dose (MTD) of vatalanib 1000 mg daily and everolimus 5 mg daily. The combination showed a promising objective response rate, particularly in treatment-naive patients with renal cell carcinoma (RCC). [9]

While vatalanib's own clinical development seems to have halted at phase II, it remains a molecule of interest in **basic and translational research**. Efforts are ongoing to design new analogs with improved properties, such as better solubility, reduced central nervous system penetration (to avoid dizziness and ataxia), and retained or enhanced VEGFR-2 inhibitory activity. [7]

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. A phase 2 study of vatalanib in metastatic melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
2. Phase II trial of vatalanib in patients with advanced or ... [pmc.ncbi.nlm.nih.gov]
3. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study | British Journal of Cancer [nature.com]
4. A Phase II Study of an Oral VEGF Receptor Tyrosine ... [dana-farber.org]
5. Vatalanib - an overview [sciencedirect.com]
6. | Cell Vatalanib Technology Signaling [cellsignal.com]
7. New vatalanib analogs: Design, synthesis, in silico study ... [sciencedirect.com]
8. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
9. A Phase Ib Study of Combined VEGFR and mTOR Inhibition ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Summary of Phase II Clinical Trials for Vatalanib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548163#vatalanib-developmental-status-clinical-trials>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)